2-{4-[(3-FLUOROPHENYL)AMINO]QUINAZOLIN-2-YL}PHENOL
Description
2-{4-[(3-FLUOROPHENYL)AMINO]QUINAZOLIN-2-YL}PHENOL is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, in particular, has drawn attention due to its potential therapeutic applications in various fields.
Properties
IUPAC Name |
2-[4-(3-fluoroanilino)quinazolin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-13-6-5-7-14(12-13)22-19-15-8-1-3-10-17(15)23-20(24-19)16-9-2-4-11-18(16)25/h1-12,25H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZHTSGAUKMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[(3-FLUOROPHENYL)AMINO]QUINAZOLIN-2-YL}PHENOL typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through an Aza-reaction or a Microwave-assisted reaction.
Introduction of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
2-{4-[(3-FLUOROPHENYL)AMINO]QUINAZOLIN-2-YL}PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-{4-[(3-FLUOROPHENYL)AMINO]QUINAZOLIN-2-YL}PHENOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in preclinical studies as an anti-cancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(3-FLUOROPHENYL)AMINO]QUINAZOLIN-2-YL}PHENOL involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death, particularly in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-{4-[(3-FLUOROPHENYL)AMINO]QUINAZOLIN-2-YL}PHENOL include:
Erlotinib: Another quinazoline derivative used as an anti-cancer agent.
Gefitinib: Known for its use in treating non-small cell lung cancer.
Afatinib: Used in the treatment of metastatic non-small cell lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
